![molecular formula C14H21N3O4S2 B4666637 N-cyclopentyl-2-[(2,5-dimethoxyphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4666637.png)
N-cyclopentyl-2-[(2,5-dimethoxyphenyl)sulfonyl]hydrazinecarbothioamide
Vue d'ensemble
Description
N-cyclopentyl-2-[(2,5-dimethoxyphenyl)sulfonyl]hydrazinecarbothioamide is a chemical compound that has gained significant attention in the field of scientific research. It is a hydrazinecarbothioamide derivative that has been found to exhibit potential therapeutic properties. The compound is known to possess a unique mechanism of action that makes it an attractive candidate for further research.
Mécanisme D'action
The mechanism of action of N-cyclopentyl-2-[(2,5-dimethoxyphenyl)sulfonyl]hydrazinecarbothioamide involves the inhibition of tubulin polymerization. The compound binds to the colchicine binding site of tubulin, which prevents the formation of microtubules. This leads to the disruption of cell division and ultimately cell death. The compound has also been found to inhibit the activity of topoisomerase II, which further contributes to its anticancer activity.
Biochemical and Physiological Effects:
N-cyclopentyl-2-[(2,5-dimethoxyphenyl)sulfonyl]hydrazinecarbothioamide has been found to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. It has also been found to have antiviral and antifungal activities. The compound's potential in the treatment of Alzheimer's disease and Parkinson's disease is attributed to its ability to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, respectively.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-2-[(2,5-dimethoxyphenyl)sulfonyl]hydrazinecarbothioamide has several advantages for lab experiments. The compound is relatively easy to synthesize and is stable under standard laboratory conditions. It has been shown to have low toxicity and high selectivity towards cancer cells. However, the compound's mechanism of action is not fully understood, which limits its potential use in clinical settings.
Orientations Futures
There are several future directions for the research of N-cyclopentyl-2-[(2,5-dimethoxyphenyl)sulfonyl]hydrazinecarbothioamide. One potential direction is the development of analogs with improved potency and selectivity towards specific cancer types. Another direction is the investigation of the compound's potential in combination therapy with other anticancer agents. The compound's potential in the treatment of neurodegenerative diseases also warrants further research. Finally, the development of a better understanding of the compound's mechanism of action could lead to the identification of new targets for therapeutic intervention.
Conclusion:
N-cyclopentyl-2-[(2,5-dimethoxyphenyl)sulfonyl]hydrazinecarbothioamide is a compound with potential therapeutic properties that has gained significant attention in the field of scientific research. Its unique mechanism of action, low toxicity, and selectivity towards cancer cells make it an attractive candidate for further research. The compound's potential in the treatment of neurodegenerative diseases also warrants further investigation. Future research directions include the development of analogs with improved potency and selectivity, investigation of combination therapy, and the development of a better understanding of the compound's mechanism of action.
Applications De Recherche Scientifique
N-cyclopentyl-2-[(2,5-dimethoxyphenyl)sulfonyl]hydrazinecarbothioamide has been found to exhibit potential therapeutic properties in various scientific research applications. The compound has been studied for its anticancer, antiviral, and antifungal activities. It has also been found to have potential in the treatment of Alzheimer's disease and Parkinson's disease. The compound's unique mechanism of action makes it an attractive candidate for further research in these areas.
Propriétés
IUPAC Name |
1-cyclopentyl-3-[(2,5-dimethoxyphenyl)sulfonylamino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S2/c1-20-11-7-8-12(21-2)13(9-11)23(18,19)17-16-14(22)15-10-5-3-4-6-10/h7-10,17H,3-6H2,1-2H3,(H2,15,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKAJOYMCPXQJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NNC(=S)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-chlorophenyl)(3-pyridinyl)methyl]-2-thiophenecarboxamide](/img/structure/B4666568.png)
![2-{[5-(2-methyl-3-furyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4666571.png)
![5-({[4-(diethylamino)phenyl]amino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4666578.png)
![7-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4666584.png)
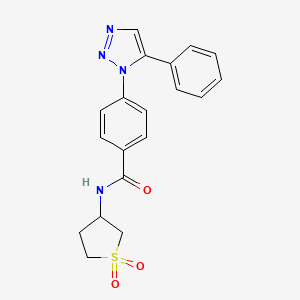
![N'-[2-(2,3-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B4666595.png)
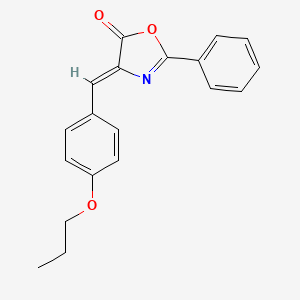
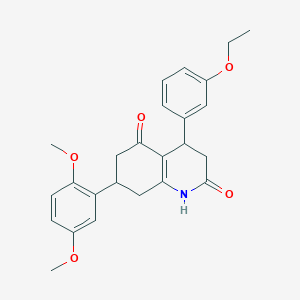
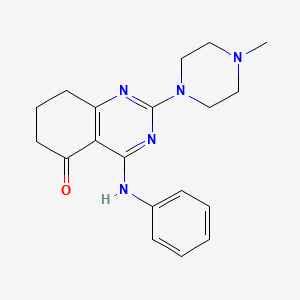
![N-2-biphenylyl-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4666628.png)
![6-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4666635.png)
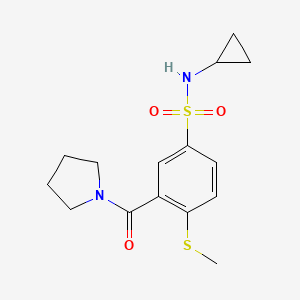
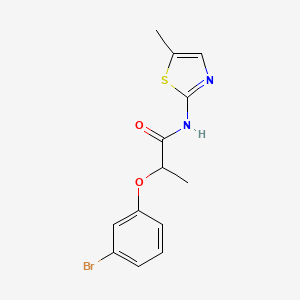
![2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4666671.png)